N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a fluorinated aromatic amine and an ethoxyethoxy side chain, which may contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide typically involves the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Fluorination: Introduction of a fluorine atom to the aromatic ring.
Amidation: Formation of the benzamide structure by reacting the amine with a suitable benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential pharmacological agent due to its structural similarity to known drugs.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The fluorine atom might enhance binding affinity or selectivity, while the ethoxyethoxy side chain could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-chlorophenyl)-2-(2-ethoxyethoxy)-benzamide
- N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
- N-(5-Amino-2-bromophenyl)-2-(2-ethoxyethoxy)-benzamide
Uniqueness
N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)-benzamide: is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-2-22-9-10-23-16-6-4-3-5-13(16)17(21)20-15-11-12(19)7-8-14(15)18/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLFXMWQYPANJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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